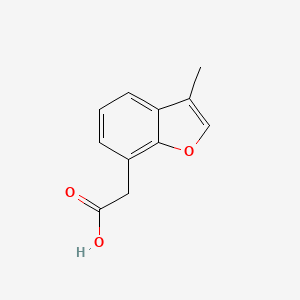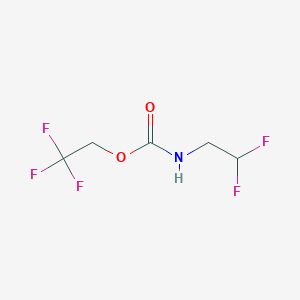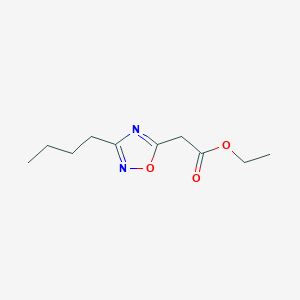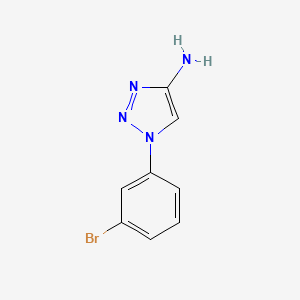
2-(3-methyl-1-benzofuran-7-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-1-benzofuran-7-yl)acetic acid, commonly referred to as MBFAA, is a natural product that has become increasingly important in the field of scientific research. It is a versatile compound and has been used in a variety of applications, including the synthesis of other compounds, as a reagent in biochemical and physiological experiments, and in the study of its mechanism of action.
科学的研究の応用
MBFAA has been widely used in the scientific research community due to its versatility. It has been used as a reagent in various biochemical and physiological experiments, such as the synthesis of other compounds, the study of enzyme activity, and the study of protein-ligand interactions. Additionally, it has been used in the study of its mechanism of action, as well as in the study of its biochemical and physiological effects.
作用機序
The mechanism of action of MBFAA is still largely unknown. However, it is believed that MBFAA binds to the active site of enzymes, such as cytochrome P450, and inhibits their activity. Additionally, it is believed that MBFAA may act as an agonist or antagonist of certain receptors, such as the G-protein coupled receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of MBFAA are still being studied. However, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties in animal models. Additionally, it has been found to have neuroprotective effects in the brain, as well as cardioprotective effects in the heart.
実験室実験の利点と制限
MBFAA has several advantages for use in laboratory experiments. It is relatively stable and has low toxicity, making it safe to use in experiments. Additionally, it is relatively inexpensive and can be easily synthesized. However, there are some limitations to using MBFAA in laboratory experiments. For example, it is not soluble in water, making it difficult to use in certain experiments. Additionally, its mechanism of action is still largely unknown, making it difficult to predict its effects.
将来の方向性
The potential future directions for MBFAA research are numerous. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anti-cancer agent. Additionally, further research could be conducted to explore its potential applications in the synthesis of other compounds. Finally, further research could be conducted to explore its potential applications as a reagent in biochemical and physiological experiments.
合成法
MBFAA can be synthesized using a variety of methods. One of the most common methods is the Claisen condensation of benzaldehyde and acetophenone. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and results in the formation of MBFAA. Other methods, such as the reaction of benzaldehyde and ethyl acetoacetate, have also been used to synthesize MBFAA.
特性
IUPAC Name |
2-(3-methyl-1-benzofuran-7-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-6-14-11-8(5-10(12)13)3-2-4-9(7)11/h2-4,6H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICAAGHEDUHQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C=CC=C12)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-1-benzofuran-7-yl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid](/img/structure/B6617389.png)

![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)







![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)
